![molecular formula C12H15N3O2S2 B6135440 ethyl {[4-methyl-5-(5-methyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B6135440.png)
ethyl {[4-methyl-5-(5-methyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetate
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Overview
Description
Ethyl {[4-methyl-5-(5-methyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of Ethyl {[4-methyl-5-(5-methyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetate involves the inhibition of key enzymes involved in the growth and proliferation of microorganisms and cancer cells. It has been shown to inhibit the growth of various fungal and bacterial strains by disrupting the integrity of their cell walls and membranes. In cancer cells, it has been shown to induce apoptosis and inhibit angiogenesis, leading to the suppression of tumor growth.
Biochemical and Physiological Effects:
Ethyl {[4-methyl-5-(5-methyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetate has been shown to exhibit a range of biochemical and physiological effects. In addition to its antimicrobial and anticancer activity, it has also been shown to possess anti-inflammatory and antioxidant properties. It has been suggested that these properties may be due to its ability to modulate key signaling pathways involved in these processes.
Advantages and Limitations for Lab Experiments
One of the major advantages of Ethyl {[4-methyl-5-(5-methyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetate is its broad-spectrum antimicrobial activity, which makes it a potential candidate for the development of new antibiotics. It also exhibits potent anticancer activity, making it a promising candidate for the development of new chemotherapeutic agents. However, one of the limitations of this compound is its relatively low solubility, which may limit its effectiveness in certain applications.
Future Directions
There are several potential future directions for the study of Ethyl {[4-methyl-5-(5-methyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetate. One area of interest is in the development of new antibiotics, as the rise of antibiotic-resistant strains of bacteria has become a major public health concern. Another potential direction is in the development of new chemotherapeutic agents for the treatment of cancer. Additionally, the anti-inflammatory and antioxidant properties of this compound may make it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases. Further studies are needed to fully explore the potential applications of Ethyl {[4-methyl-5-(5-methyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetate in these and other fields of research.
Conclusion:
In conclusion, Ethyl {[4-methyl-5-(5-methyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetate is a promising chemical compound that has shown potential applications in various fields of scientific research. Its broad-spectrum antimicrobial and anticancer activity, as well as its anti-inflammatory and antioxidant properties, make it a potential candidate for the development of new antibiotics, chemotherapeutic agents, and treatments for various inflammatory and oxidative stress-related diseases. Further studies are needed to fully explore the potential of this compound and its future directions in scientific research.
Synthesis Methods
The synthesis method of Ethyl {[4-methyl-5-(5-methyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetate involves the reaction of 4-methyl-5-(5-methyl-3-thienyl)-4H-1,2,4-triazole-3-thiol with ethyl bromoacetate in the presence of a base. The reaction takes place in a solvent such as DMF or DMSO and is carried out under reflux conditions for several hours. The resulting product is then purified using column chromatography, yielding Ethyl {[4-methyl-5-(5-methyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetate.
Scientific Research Applications
Ethyl {[4-methyl-5-(5-methyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetate has been extensively studied for its potential applications in various fields of scientific research. One of the primary areas of interest is in the field of medicinal chemistry, where it has been shown to exhibit potent antifungal and antibacterial activity. It has also been studied for its potential use as an anticancer agent, with promising results in preclinical studies.
properties
IUPAC Name |
ethyl 2-[[4-methyl-5-(5-methylthiophen-3-yl)-1,2,4-triazol-3-yl]sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2S2/c1-4-17-10(16)7-19-12-14-13-11(15(12)3)9-5-8(2)18-6-9/h5-6H,4,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHIONSUJKXWHQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(N1C)C2=CSC(=C2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl {[4-methyl-5-(5-methylthiophen-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate |
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